
1-(4-Bromothiophen-2-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromothiophen-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C7H8BrNS It features a cyclopropane ring attached to a thiophene ring substituted with a bromine atom at the 4-position and an amine group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromothiophen-2-yl)cyclopropan-1-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Cyclopropanation: The brominated thiophene is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane or a cyclopropylcarbene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromothiophen-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl, alkyl, or aryl groups, using reagents like sodium hydroxide or Grignard reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.
Substitution: Sodium hydroxide, Grignard reagents, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated cyclopropanamine.
Substitution: Various substituted cyclopropanamines.
Applications De Recherche Scientifique
1-(4-Bromothiophen-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromothiophen-2-yl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and amine groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, influencing their activity and function. The cyclopropane ring provides rigidity and spatial orientation, which can enhance binding specificity and affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromophenyl)cyclopropan-1-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine: Contains a pyrimidine ring instead of a thiophene ring.
1-(4-Bromo-2-thienyl)methylcyclopropan-1-amine: Similar structure but with a methyl group on the cyclopropane ring.
Uniqueness
1-(4-Bromothiophen-2-yl)cyclopropan-1-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl or pyrimidine rings. This can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H8BrNS |
|---|---|
Poids moléculaire |
218.12 g/mol |
Nom IUPAC |
1-(4-bromothiophen-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H8BrNS/c8-5-3-6(10-4-5)7(9)1-2-7/h3-4H,1-2,9H2 |
Clé InChI |
ROLHRAORMNMMNS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC(=CS2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-({2-[2-(2-azidoethoxy)ethoxy]ethyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13597116.png)
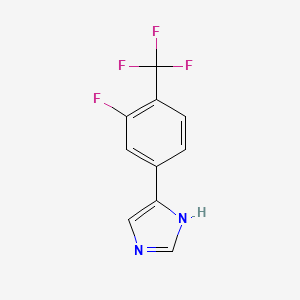
![2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B13597125.png)
![6-(1h-Benzo[d]imidazol-2-yl)hexan-1-amine](/img/structure/B13597127.png)

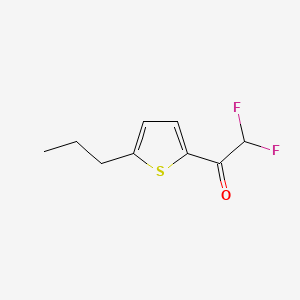

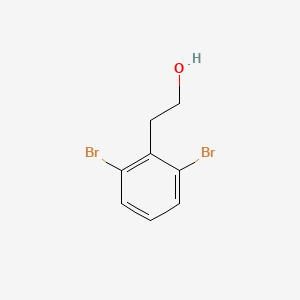
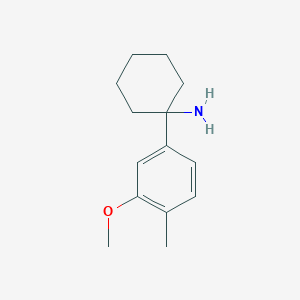
![2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)
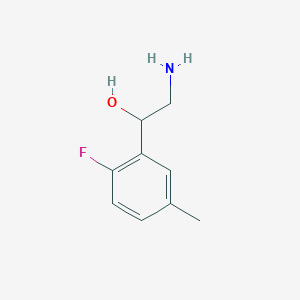
![2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride](/img/structure/B13597169.png)


